Cinnamedrine

Description

Structure

3D Structure

Properties

CAS No. |

90-86-8 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3 |

InChI Key |

YMJMZFPZRVMNCH-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |

Isomeric SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |

Appearance |

Solid powder |

melting_point |

75.0 °C |

Other CAS No. |

90-86-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol cinnamedrine cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer cinnamedrine hydrochloride, (S-(R*,S*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Cinnamedrine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine structurally related to ephedrine, has historically been utilized for its spasmolytic properties, particularly in the management of dysmenorrhea. This technical guide provides an in-depth exploration of the putative mechanism of action of cinnamedrine on smooth muscle. While direct and comprehensive research on cinnamedrine's specific molecular interactions within smooth muscle cells is limited, this document synthesizes available information on its sympathomimetic and local anesthetic properties to propose a multi-faceted mechanism. This guide also outlines detailed experimental protocols to facilitate further investigation into its precise pharmacological profile.

Introduction

Cinnamedrine is a synthetic compound with a pharmacological profile similar to that of ephedrine, classifying it as a sympathomimetic agent.[1] Its primary historical clinical application was as a component in over-the-counter remedies for the relief of menstrual cramps, indicating a significant relaxant effect on uterine smooth muscle.[1] Understanding the molecular basis of this action is crucial for evaluating its therapeutic potential and for the development of novel smooth muscle relaxants. This guide delineates the likely signaling pathways and molecular targets of cinnamedrine in smooth muscle, drawing parallels with related compounds and integrating its known pharmacological characteristics.

Proposed Mechanism of Action on Smooth Muscle

The smooth muscle relaxant effect of cinnamedrine is likely attributable to a combination of two primary mechanisms:

-

Sympathomimetic Activity: Interaction with adrenergic receptors on the surface of smooth muscle cells.

-

Direct Myolytic Action: Potential modulation of ion channels, leading to a non-specific relaxation, often referred to as a "papaverine-like" effect.

Sympathomimetic Action via Adrenergic Receptors

As a sympathomimetic, cinnamedrine is expected to mimic the effects of endogenous catecholamines like epinephrine and norepinephrine on smooth muscle.[1][2] In the context of uterine smooth muscle, which is the primary target for the treatment of dysmenorrhea, relaxation is predominantly mediated by the activation of β2-adrenergic receptors.

The proposed signaling pathway is as follows:

-

Receptor Binding: Cinnamedrine binds to and activates β2-adrenergic receptors on the myometrial cell membrane.

-

G-Protein Activation: This binding activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of the activated Gs-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets that promote smooth muscle relaxation, including:

-

Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its affinity for the Ca2+-calmodulin complex, thereby reducing the phosphorylation of myosin light chains and inhibiting contraction.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.

-

Direct Myolytic Action (Papaverine-like Effect)

Studies on cinnamedrine's effects on cardiac tissue have demonstrated its ability to modulate ion channels, specifically by reducing the overshoot and maximum rate of rise of the action potential and prolonging its duration.[3] This suggests a direct effect on ion channels, a property it shares with local anesthetics.[3] In smooth muscle, a similar action could contribute to its spasmolytic effects, independent of adrenergic receptor stimulation. This is often termed a "papaverine-like" effect, which involves non-specific inhibition of smooth muscle contraction.

The potential mechanisms include:

-

Inhibition of Calcium Influx: Cinnamedrine may directly block voltage-gated calcium channels (VGCCs) on the smooth muscle cell membrane. This would reduce the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction.

-

Inhibition of Phosphodiesterases (PDEs): Like papaverine, cinnamedrine might inhibit PDEs, the enzymes responsible for the breakdown of cAMP and cGMP. Inhibition of PDEs would lead to an accumulation of these cyclic nucleotides, potentiating the relaxation pathways.

Data Presentation

As there is a paucity of published quantitative data for cinnamedrine's effects on smooth muscle, the following tables present representative data for related sympathomimetic agents and the expected effects of cinnamedrine. These values should be considered hypothetical and serve as a guide for future experimental design.

Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Cinnamedrine in Uterine Smooth Muscle

| Parameter | Receptor Subtype | Expected Value (nM) | Reference Compound (Example) |

| Binding Affinity (Ki) | β2-Adrenergic | 50 - 200 | Isoproterenol (~10 nM) |

| α1-Adrenergic | > 1000 | Ephedrine (>1000 nM) | |

| Functional Potency (EC50) | Uterine Relaxation | 100 - 500 | Ritodrine (~100 nM) |

Table 2: Expected Effects of Cinnamedrine on Key Parameters of Smooth Muscle Contraction

| Parameter | Agonist-Induced Contraction (e.g., Oxytocin) | High K+-Induced Contraction | Effect |

| Maximal Response (Emax) | Inhibition | Inhibition | Decrease |

| Potency (EC50 of agonist) | Shift to the right | Shift to the right | Decrease |

| Intracellular Ca2+ ([Ca2+]i) | Decrease | Decrease | Inhibition of influx |

Experimental Protocols

To elucidate the precise mechanism of action of cinnamedrine on smooth muscle, a series of in vitro experiments are required. The following protocols provide a framework for such investigations.

Isolated Uterine Smooth Muscle Contractility Assay

This protocol is designed to assess the direct effects of cinnamedrine on uterine smooth muscle contraction and relaxation.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a female rat and excise the uterine horns.

-

Place the tissue in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

-

Dissect longitudinal strips of myometrium (approx. 10 mm in length and 2 mm in width).

-

-

Organ Bath Setup:

-

Mount the tissue strips in an isolated organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15 minutes.

-

-

Experimental Procedure:

-

Spontaneous Contractions: Record spontaneous contractions for a baseline period.

-

Agonist-Induced Contractions: Induce sustained contractions with an agonist such as oxytocin (10 nM) or a high potassium solution (e.g., 80 mM KCl).

-

Cinnamedrine Administration: Once stable contractions are achieved, add cumulative concentrations of cinnamedrine to the organ bath and record the relaxant response.

-

Data Analysis: Measure the amplitude and frequency of contractions. Express the relaxant effect of cinnamedrine as a percentage of the pre-induced contraction. Calculate EC50 values.

-

Intracellular Calcium Measurement

This protocol allows for the direct measurement of cinnamedrine's effect on intracellular calcium levels in smooth muscle cells.

Methodology:

-

Cell Culture: Culture primary human uterine smooth muscle cells or a suitable cell line (e.g., UT-SMC) on glass coverslips.

-

Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C.

-

Fluorescence Microscopy:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

-

Experimental Procedure:

-

Establish a stable baseline fluorescence ratio (340/380 nm excitation).

-

Stimulate an increase in intracellular calcium with an agonist (e.g., bradykinin) or high potassium solution.

-

Perfuse the cells with varying concentrations of cinnamedrine and record the change in the fluorescence ratio.

-

-

Data Analysis: Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i). Analyze the effect of cinnamedrine on basal and agonist-stimulated [Ca2+]i.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of cinnamedrine for specific adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from uterine smooth muscle tissue or cells expressing specific adrenergic receptor subtypes (e.g., CHO cells transfected with β2-adrenergic receptors).

-

Binding Reaction:

-

In a microtiter plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors).

-

Add increasing concentrations of unlabeled cinnamedrine to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

-

-

Separation and Scintillation Counting:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding against the concentration of cinnamedrine.

-

Calculate the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

-

Conclusion

The mechanism of action of cinnamedrine on smooth muscle, particularly its spasmolytic effect on the myometrium, is likely a multifactorial process involving both sympathomimetic and direct myolytic actions. The proposed primary pathway is the activation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation. Additionally, a direct inhibitory effect on calcium influx through voltage-gated calcium channels may contribute significantly to its overall pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for future research to definitively characterize the molecular interactions of cinnamedrine and validate these proposed mechanisms. Such studies are essential for a complete understanding of its therapeutic potential and for the rational design of new smooth muscle relaxants.

References

- 1. Proceedings: Inhibition by cinnarizine of calcium channels opening in depolarized smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drugs affecting myometrial contractility in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic-like actions of the smooth muscle spasmolytic agent, cinnamedrine, on action potentials of mammalian ventricular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Cinnamedrine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine, is recognized for its pharmacological applications. This technical guide provides a comprehensive overview of a proposed synthesis route and subsequent purification methods for cinnamedrine, also known as N-cinnamylephedrine. The synthesis section details a plausible N-alkylation of ephedrine, and the purification section outlines methods including recrystallization and column chromatography. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and manufacturing of cinnamedrine.

Introduction

Cinnamedrine is a chemical compound with sympathomimetic properties, structurally related to ephedrine. Its synthesis and purification are of interest to the pharmaceutical industry for potential therapeutic applications. This guide presents a detailed methodology for the laboratory-scale synthesis and purification of cinnamedrine, based on established organic chemistry principles and analogous reactions reported for similar compounds.

Synthesis of Cinnamedrine (N-cinnamylephedrine)

A logical and common approach to the synthesis of N-substituted ephedrine derivatives is the N-alkylation of ephedrine. This proposed method utilizes the reaction of ephedrine with a cinnamyl halide, such as cinnamyl bromide, in the presence of a base.

Proposed Reaction Scheme

Caption: N-alkylation of ephedrine with cinnamyl bromide.

Experimental Protocol: N-alkylation of Ephedrine

Materials:

-

(-)-Ephedrine

-

Cinnamyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (-)-ephedrine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Addition of Alkylating Agent: While stirring, add cinnamyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude cinnamedrine product.

-

Purification of Cinnamedrine

The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is essential to obtain high-purity cinnamedrine.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[1][2][3][4] The choice of solvent is critical for successful recrystallization.

Materials:

-

Crude cinnamedrine

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which cinnamedrine is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Place the crude cinnamedrine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

For a higher degree of purification or for separating complex mixtures, column chromatography is a powerful technique.

Caption: General workflow for the purification of cinnamedrine by column chromatography.

Materials:

-

Crude cinnamedrine

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio determined by TLC analysis)

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Carefully pack the chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude cinnamedrine in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Pass the eluent through the column, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure cinnamedrine (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of cinnamedrine. Actual results may vary based on experimental conditions.

Table 1: Synthesis of Cinnamedrine - Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | (-)-Ephedrine |

| Molar Ratio (Ephedrine:Cinnamyl Bromide:K₂CO₃) | 1 : 1.1 : 2.5 |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 18 hours |

| Theoretical Yield | (Calculated based on starting ephedrine) |

| Actual Yield (Crude) | (Weight of crude product) |

| Percent Yield (Crude) | (Actual Yield / Theoretical Yield) x 100% |

Table 2: Purification of Cinnamedrine - Purity and Recovery

| Purification Method | Purity (by HPLC) | Recovery Rate |

| Recrystallization | >98% | 60-80% |

| Column Chromatography | >99% | 50-70% |

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of cinnamedrine. The N-alkylation of ephedrine presents a viable synthetic route, while recrystallization and column chromatography are effective methods for achieving high purity. Researchers and drug development professionals can utilize this guide as a starting point for their work, with the understanding that optimization of reaction conditions and purification parameters may be necessary to achieve desired outcomes. Further analytical characterization, such as NMR and mass spectrometry, would be required to confirm the structure and purity of the final product.

References

Pharmacological Profile of N-cinnamylephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cinnamylephedrine, also known as cinnamedrine, is a synthetic derivative of ephedrine. Historically, it has been utilized for its sympathomimetic, antispasmodic, and local anesthetic properties. This technical guide provides a comprehensive overview of the known pharmacological profile of N-cinnamylephedrine, drawing from the available scientific literature. While quantitative data on its receptor binding affinities, functional activity, and pharmacokinetic profile are not extensively available in publicly accessible resources, this document consolidates the existing qualitative knowledge and provides a framework for future investigation. The guide outlines its known physiological effects, presumed mechanisms of action based on its structural similarity to ephedrine, and potential signaling pathways. Furthermore, it details general experimental protocols that can be employed to fully characterize its pharmacological and pharmacokinetic properties.

Introduction

N-cinnamylephedrine is a sympathomimetic agent with a chemical structure closely related to that of ephedrine.[1] It has been used in the past as a component of over-the-counter medications for the treatment of dysmenorrhea, leveraging its antispasmodic effects.[1] Additionally, it has been noted to possess local anesthetic activity.[1] Understanding the detailed pharmacological profile of N-cinnamylephedrine is crucial for exploring its full therapeutic potential and for guiding future drug development efforts. This guide aims to provide a thorough review of its known effects and to propose methodologies for its further characterization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1R,2S)-2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol | Inferred from structure |

| Synonyms | Cinnamedrine, N-cinnamylephedrine | [1] |

| Molecular Formula | C₁₉H₂₃NO | [1] |

| Molecular Weight | 281.39 g/mol | [1] |

| CAS Number | 90-86-8 | [1] |

Pharmacological Profile

Based on available literature, the pharmacological profile of N-cinnamylephedrine is characterized by three main activities: sympathomimetic effects, smooth muscle relaxation, and local anesthetic action. A study has also investigated its antiarrhythmic-like properties.

Sympathomimetic Activity

N-cinnamylephedrine is described as a sympathomimetic drug with effects similar to those of ephedrine.[1] Ephedrine exerts its effects through a mixed mechanism of action, including direct agonism at α- and β-adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic neurons. Given the structural similarity, it is highly probable that N-cinnamylephedrine shares this mechanism. The cinnamyl group attached to the nitrogen atom may influence its affinity and selectivity for different adrenergic receptor subtypes compared to ephedrine.

References

The Structure-Activity Relationship of Cinnamedrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamedrine, a sympathomimetic amine and a derivative of ephedrine, has a history of use as an antispasmodic. Understanding its structure-activity relationship (SAR) is crucial for the rational design of novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of the SAR of cinnamedrine, drawing heavily on the well-established principles governing the activity of its parent compound, ephedrine, and other related sympathomimetic amines. Due to a scarcity of direct quantitative SAR studies on cinnamedrine, this paper extrapolates from the extensive research on analogous compounds to elucidate the key structural determinants of its pharmacological activity. This guide includes a summary of quantitative data for related compounds, detailed experimental protocols for assessing sympathomimetic activity, and visualizations of relevant pathways and concepts.

Introduction to Cinnamedrine

Cinnamedrine, chemically known as N-cinnamylephedrine, is a sympathomimetic agent with a pharmacological profile similar to that of ephedrine.[1] It was previously a component of over-the-counter medications for dysmenorrhea due to its antispasmodic properties.[1] Structurally, cinnamedrine is a derivative of (-)-ephedrine, featuring a cinnamyl group attached to the nitrogen atom. This substitution is the primary structural deviation from ephedrine and is expected to significantly influence its interaction with adrenergic receptors.

The sympathomimetic effects of compounds like cinnamedrine are mediated through their interaction with the adrenergic system. This can occur via direct agonism of adrenergic receptors (α and β), by promoting the release of endogenous catecholamines like norepinephrine, or a combination of both mechanisms.[2][3] The parent molecule, ephedrine, is known to act as a mixed-acting sympathomimetic.[2]

Core Structure-Activity Relationships of Sympathomimetic Amines

The biological activity of sympathomimetic amines, including cinnamedrine, is dictated by several key structural features. The foundational structure is the β-phenylethylamine skeleton.[4][5] Modifications to this core at the aromatic ring, the side chain, and the amino group determine the potency, receptor selectivity, and metabolic stability of the compound.[4][6]

The Phenylethylamine Backbone

The β-phenylethylamine structure is the fundamental pharmacophore for most adrenergic agonists. The separation of the aromatic ring and the amino group by a two-carbon chain is critical for activity.[4]

Stereochemistry

Ephedrine has two chiral centers, giving rise to four stereoisomers: (1R,2S)- and (1S,2R)-ephedrine, and (1R,2R)- and (1S,2S)-pseudoephedrine.[7] The relative stereochemistry of the hydroxyl and amino groups significantly impacts the mechanism of action. Generally, isomers with the (1R,2S) configuration, like naturally occurring (-)-ephedrine, tend to have direct effects on adrenergic receptors, while other isomers may act more indirectly.[8] The inhibitory potential of ephedrine isomers on norepinephrine uptake also varies, with (-)-ephedrine being the most potent inhibitor of both neuronal and extraneuronal uptake.[9]

Substitution on the Aromatic Ring

The presence and position of hydroxyl groups on the phenyl ring are major determinants of activity and metabolism.

-

Catechols (3,4-dihydroxy substitution): Compounds with a catechol moiety, such as norepinephrine and epinephrine, exhibit maximal agonist activity at adrenergic receptors. However, they are rapidly metabolized by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability and short duration of action.[6]

-

Non-catechols: Compounds lacking the catechol structure, like ephedrine and cinnamedrine, are not substrates for COMT. This results in enhanced oral activity and a longer duration of action.[4]

Side-Chain Modifications

-

α-Carbon Substitution: The presence of a small alkyl group, typically a methyl group, on the α-carbon (the carbon adjacent to the amino group) provides resistance to metabolism by monoamine oxidase (MAO).[6] This structural feature, present in the ephedrine core of cinnamedrine, contributes to its prolonged action.

-

β-Carbon Hydroxyl Group: The hydroxyl group on the β-carbon is important for direct receptor interaction. Its stereoconfiguration is critical for potency. For direct-acting sympathomimetics, the (1R) configuration is generally associated with maximal activity.[4]

N-Substitution

The nature of the substituent on the amino group is a key factor in determining α- versus β-adrenergic receptor selectivity.[4][6]

-

Size of the N-Alkyl Group: As the steric bulk of the N-substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases.[4][6] For instance, norepinephrine (primary amine) has strong α- and β1-activity, while epinephrine (N-methyl) is a potent agonist at α, β1, and β2 receptors. Isoproterenol, with an N-isopropyl group, is a potent, non-selective β-agonist with little α-activity.

-

The Cinnamyl Group in Cinnamedrine: Cinnamedrine possesses a large, unsaturated cinnamyl group on the nitrogen atom. Based on the established SAR principles, this bulky substituent would be predicted to significantly reduce or abolish α-adrenergic agonist activity while potentially enhancing or maintaining β-adrenergic activity.

Quantitative Data on Structure-Activity Relationships

Table 1: Effect of N-Substitution on Adrenergic Receptor Activity

| Compound | N-Substituent | α-Agonist Activity | β-Agonist Activity |

| Norepinephrine | -H | +++ | ++ (β1) |

| Epinephrine | -CH₃ | +++ | +++ |

| Ephedrine | -CH₃ | + (indirect) | ++ (indirect) |

| Isoproterenol | -CH(CH₃)₂ | - | +++ |

| Cinnamedrine (Predicted) | -CH₂CH=CHC₆H₅ | - / weak | ++ / +++ |

Table 2: Influence of Key Structural Features on Pharmacological Properties

| Structural Feature | Example Compound(s) | Effect |

| Aromatic Ring | ||

| 3,4-Dihydroxy (Catechol) | Norepinephrine, Epinephrine | High potency, rapid metabolism by COMT |

| No Hydroxyl Groups | Ephedrine, Cinnamedrine | Orally active, longer duration of action |

| Side Chain | ||

| α-Methyl Group | Ephedrine, Cinnamedrine | Resistance to MAO, prolonged duration |

| β-Hydroxyl Group | Ephedrine, Cinnamedrine | Important for direct receptor interaction |

| Stereochemistry | ||

| (1R,2S) Configuration | (-)-Ephedrine | Potent direct and indirect actions |

| Other Isomers | (+)-Ephedrine, Pseudoephedrine | Varied potency and mechanism (often more indirect) |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the SAR of sympathomimetic amines.

Synthesis of Cinnamedrine Analogs

The synthesis of cinnamedrine and its analogs can be achieved through the reductive amination of phenylacetylcarbinol (PAC) or a related ketone, which is a common method for producing ephedrine derivatives.[1]

General Protocol for Reductive Amination:

-

Reaction Setup: A solution of the appropriate ketone (e.g., a substituted phenylacetylcarbinol) and an amine (e.g., cinnamylamine or a derivative) is prepared in a suitable solvent such as methanol or ethanol.

-

Reduction: A reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified using techniques like column chromatography or crystallization to yield the desired N-substituted ephedrine analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Adrenergic Receptor Binding Assays

These assays determine the affinity of a compound for different adrenergic receptor subtypes.

General Protocol:

-

Membrane Preparation: Cell membranes expressing specific human α- or β-adrenergic receptor subtypes (e.g., from HEK293 or CHO cells) are prepared.[10]

-

Radioligand Binding: The membranes are incubated with a known radiolabeled ligand (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [³H]dihydroalprenolol for β) and varying concentrations of the test compound (e.g., cinnamedrine analog).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.

Functional Assays for Agonist/Antagonist Activity

These assays measure the functional response of cells or tissues to the test compound.

General Protocol for Cell-Based Assays:

-

Cell Culture: Cells expressing the adrenergic receptor of interest are cultured. These cells are often engineered to produce a measurable downstream signal upon receptor activation (e.g., changes in intracellular calcium or cAMP levels).[10]

-

Compound Treatment: The cells are treated with varying concentrations of the test compound.

-

Signal Detection: The cellular response is measured using a suitable detection method (e.g., fluorescence for calcium, luminescence for cAMP).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

General Protocol for Isolated Tissue Assays:

-

Tissue Preparation: A suitable animal tissue, such as rat vas deferens (for α-receptors) or guinea pig atria (for β-receptors), is isolated and mounted in an organ bath containing a physiological salt solution.

-

Compound Addition: The test compound is added to the organ bath in a cumulative manner.

-

Response Measurement: The contractile or relaxant response of the tissue is recorded using a force transducer.

-

Data Analysis: Dose-response curves are constructed to evaluate the potency and efficacy of the compound.

Visualizations

Signaling Pathway of Sympathomimetic Amines

Caption: General signaling pathway of sympathomimetic amines.

Experimental Workflow for SAR Studies

Caption: A typical experimental workflow for conducting SAR studies.

Logical Relationships in Sympathomimetic SAR

Caption: Key logical relationships in the SAR of sympathomimetic amines.

Conclusion

The structure-activity relationship of cinnamedrine can be largely inferred from the well-established principles governing the pharmacology of ephedrine and other sympathomimetic amines. The core ephedrine structure provides oral activity and a prolonged duration of action due to the absence of a catechol moiety and the presence of an α-methyl group. The key structural feature of cinnamedrine, the bulky N-cinnamyl group, is predicted to confer selectivity towards β-adrenergic receptors and diminish or eliminate α-adrenergic agonist activity. This guide provides a framework for understanding the SAR of cinnamedrine and for the design of future analogs with potentially improved therapeutic profiles. Further quantitative studies on cinnamedrine and its derivatives are warranted to confirm these predictions and to fully elucidate its pharmacological properties.

References

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. ijbcp.com [ijbcp.com]

- 3. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. scribd.com [scribd.com]

- 5. Sympathomimetics Classification and SAR.ppt [slideshare.net]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Ephedrine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [Structure-activity relationship of various ephedrine isomers on noradrenaline uptake by the isolated perfused rabbit heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cinnamedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Cinnamedrine, a sympathomimetic amine. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Cinnamedrine, supported by comparative data from its structural precursors, ephedrine and cinnamaldehyde. Detailed experimental protocols for these analytical techniques are also provided, along with visualizations of the analytical workflow and predicted fragmentation patterns to aid in structural elucidation and characterization.

Introduction to Cinnamedrine

Cinnamedrine, also known as N-cinnamylephedrine, is a synthetic derivative of ephedrine. Its chemical structure incorporates the ephedrine backbone with a cinnamyl group attached to the nitrogen atom. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural verification of this compound in research and pharmaceutical development.

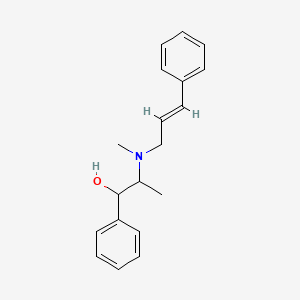

Chemical Structure:

Figure 1: Chemical Structure of Cinnamedrine (IUPAC Name: (1R,2S)-2-(methyl(3-phenylprop-2-en-1-yl)amino)-1-phenylpropan-1-ol)

Predicted Spectroscopic Data

While a complete set of publicly available, experimentally derived spectra for Cinnamedrine is limited, its spectroscopic characteristics can be reliably predicted by analyzing the spectra of its constituent moieties: the ephedrine core and the cinnamyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Cinnamedrine is expected to exhibit signals corresponding to the protons of the ephedrine and cinnamyl fragments.

Table 1: Predicted ¹H NMR Chemical Shifts for Cinnamedrine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (2x Ph) | 7.2 - 7.5 | Multiplet | Protons on the two phenyl rings. |

| Vinylic (-CH=CH-) | 6.2 - 6.7 | Multiplet | Protons of the cinnamyl double bond. |

| -CH(OH)- | ~4.8 | Doublet | Methine proton adjacent to the hydroxyl group. |

| -CH(N)- | ~2.8 | Multiplet | Methine proton adjacent to the nitrogen. |

| -N-CH₂- | ~3.2 | Doublet | Methylene protons of the cinnamyl group. |

| -N-CH₃ | ~2.3 | Singlet | Methyl group on the nitrogen. |

| -CH-CH₃ | ~0.9 | Doublet | Methyl group on the ephedrine backbone. |

| -OH | Variable | Singlet (broad) | Hydroxyl proton, position is solvent-dependent. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cinnamedrine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (Ph-C) | 125 - 142 | Carbons of the two phenyl rings. |

| Vinylic (-CH=CH-) | 123 - 135 | Carbons of the cinnamyl double bond. |

| -CH(OH)- | ~75 | Carbon bearing the hydroxyl group. |

| -CH(N)- | ~65 | Carbon adjacent to the nitrogen. |

| -N-CH₂- | ~58 | Methylene carbon of the cinnamyl group. |

| -N-CH₃ | ~40 | Methyl carbon on the nitrogen. |

| -CH-CH₃ | ~15 | Methyl carbon on the ephedrine backbone. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Cinnamedrine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Cinnamedrine is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Cinnamedrine

| m/z | Proposed Fragment | Notes |

| 281 | [M]⁺ | Molecular Ion |

| 174 | [C₁₁H₁₆NO]⁺ | Cleavage of the cinnamyl group. |

| 117 | [C₉H₉]⁺ | Cinnamyl cation.[1] |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from cleavage of the ephedrine backbone. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of the ephedrine backbone. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of an organic compound such as Cinnamedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the Cinnamedrine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid Cinnamedrine sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of Cinnamedrine in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized in the injector and separated on a GC column (e.g., a non-polar capillary column).

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (typically electron ionization), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Predicted Mass Spectrometry Fragmentation of Cinnamedrine

Key Structural Features and Spectroscopic Correlation

References

The Elusive Crystalline Landscape of Cinnamedrine: A Technical Guide to Structure and Polymorphism

Abstract

Cinnamedrine, a sympathomimetic amine with smooth muscle relaxant properties, has a history of use in pharmaceutical formulations. Despite its established pharmacological activity, a comprehensive public record of its solid-state properties, specifically its crystal structure and polymorphic behavior, is conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by providing a foundational framework for the investigation of cinnamedrine's crystalline forms. While specific experimental data for cinnamedrine is not currently available, this document outlines the critical importance of solid-state characterization in drug development and furnishes detailed experimental protocols and data presentation templates that would be essential for a thorough investigation of cinnamedrine's crystal structure and polymorphism. This guide is intended to serve as a comprehensive resource for researchers initiating studies into the solid-state chemistry of cinnamedrine or similar active pharmaceutical ingredients (APIs).

Introduction: The Significance of Crystal Structure and Polymorphism in Pharmaceuticals

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. These properties, in turn, profoundly influence the bioavailability, stability, and manufacturability of the final drug product. Two of the most important aspects of an API's solid state are its crystal structure and its potential to exist in multiple crystalline forms, a phenomenon known as polymorphism.

Crystal structure refers to the ordered three-dimensional arrangement of molecules in a crystal lattice. This arrangement is defined by the unit cell parameters (the dimensions of the repeating unit) and the space group (the symmetry of the lattice). The precise packing of molecules in a crystal affects a multitude of properties, including:

-

Solubility and Dissolution Rate: Different crystal packing efficiencies can lead to variations in the energy required to break the crystal lattice, thereby affecting how readily the API dissolves.

-

Melting Point: A more stable crystal lattice will have a higher melting point.

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air is influenced by the availability of sites within the crystal structure for water molecules to interact.

-

Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal habit and the underlying crystal structure.

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice arrangements. These distinct forms can exhibit different physicochemical properties, which can have significant therapeutic and manufacturing implications.[1] For instance, one polymorph may be more soluble and have better bioavailability, while another may be more stable under certain storage conditions. The existence of unknown or uncontrolled polymorphs can lead to issues with product consistency and efficacy. Therefore, a thorough polymorphic screen is a regulatory requirement for new drug applications.

Beyond polymorphism, APIs can also exist as solvates or hydrates , where solvent (including water) molecules are incorporated into the crystal lattice.[2][3] These forms, sometimes referred to as pseudopolymorphs, also exhibit unique physical properties and must be fully characterized.

Given the absence of published data on the crystal structure and polymorphism of cinnamedrine, a comprehensive investigation is warranted to ensure the quality, safety, and efficacy of any pharmaceutical formulation containing this API.

Hypothetical Polymorphic Landscape of Cinnamedrine

In the absence of experimental data, we can conceptualize a potential polymorphic landscape for cinnamedrine. This landscape could include anhydrous polymorphs, hydrates, and solvates. The relationships between these forms can be visualized as a network of potential transformations.

Experimental Protocols for Solid-State Characterization

A systematic approach is required to discover and characterize the solid forms of an API. The following sections detail the key experimental methodologies that would be applied to cinnamedrine.

Crystallization and Polymorph Screening

The first step in characterizing the solid state of cinnamedrine would be to perform a comprehensive crystallization and polymorph screen. The goal is to induce crystallization under a wide variety of conditions to identify as many solid forms as possible.

Methodology:

-

Solubility Determination: The solubility of cinnamedrine would be determined in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, heptane) at different temperatures.

-

Crystallization Techniques: Various crystallization methods would be employed, including:

-

Slow Evaporation: Saturated solutions of cinnamedrine in different solvents would be allowed to evaporate slowly at controlled temperatures.

-

Cooling Crystallization: Saturated solutions at elevated temperatures would be slowly cooled to induce crystallization.

-

Anti-Solvent Addition: An anti-solvent (a solvent in which cinnamedrine is poorly soluble) would be added to a solution of cinnamedrine to induce precipitation.

-

Vapor Diffusion: A solution of cinnamedrine would be exposed to the vapor of an anti-solvent.

-

Slurry Experiments: A suspension of cinnamedrine in a solvent would be stirred for an extended period to promote the conversion to the most stable polymorphic form at that temperature.

-

-

High-Throughput Screening: Automated systems can be used to rapidly screen a large number of crystallization conditions.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

To definitively determine the crystal structure of a new solid form, single-crystal X-ray diffraction is the gold standard technique.

Methodology:

-

Crystal Selection: A suitable single crystal of cinnamedrine (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer.

-

Data Collection: The crystal would be placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the best fit with the experimental data.

Characterization of Crystalline Forms

Once different solid forms are identified, they must be thoroughly characterized using a variety of analytical techniques to understand their physical properties and the relationships between them.

Powder X-ray Diffraction (PXRD):

-

Purpose: To provide a unique "fingerprint" for each crystalline form and to assess the phase purity of a sample.

-

Methodology: A powdered sample of cinnamedrine would be irradiated with X-rays, and the diffraction pattern would be recorded as a function of the scattering angle (2θ). Each polymorph will produce a distinct PXRD pattern.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point, enthalpy of fusion, and to detect phase transitions between polymorphs.

-

Methodology: A small amount of the cinnamedrine sample would be heated at a constant rate, and the heat flow to the sample relative to a reference would be measured.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the presence of solvent or water in the crystal lattice (for solvates and hydrates) and to assess thermal stability.

-

Methodology: The mass of the cinnamedrine sample would be monitored as it is heated at a constant rate. A mass loss at a specific temperature range can indicate desolvation or decomposition.

-

Spectroscopy:

-

Infrared (IR) and Raman Spectroscopy:

-

Purpose: To probe differences in the vibrational modes of the molecules in different crystal lattices.

-

Methodology: The sample would be exposed to infrared or laser light, and the absorption or scattering of this light would be measured. Different polymorphs can exhibit distinct spectra due to differences in intermolecular interactions.

-

Data Presentation for Cinnamedrine Solid-State Characterization

Clear and concise data presentation is crucial for comparing and contrasting different solid forms. The following tables provide templates for organizing the data that would be collected for cinnamedrine.

Table 1: Template for Crystallographic Data of a Cinnamedrine Polymorph from SC-XRD

| Parameter | Value |

| Chemical Formula | C₁₉H₂₃NO |

| Formula Weight | 281.40 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value |

Table 2: Template for Comparative Physicochemical Properties of Hypothetical Cinnamedrine Polymorphs

| Property | Polymorph I | Polymorph II | Monohydrate |

| PXRD Peaks (2θ) | List of characteristic peaks | List of characteristic peaks | List of characteristic peaks |

| Melting Point (°C) | Value | Value | Dehydration/Melting behavior |

| Enthalpy of Fusion (J/g) | Value | Value | N/A |

| Solubility in Water (mg/mL) | Value | Value | Value |

| Hygroscopicity | e.g., Non-hygroscopic | e.g., Slightly hygroscopic | Hydrated form |

| Thermodynamic Stability | e.g., Most stable at RT | e.g., Metastable | Stable at high RH |

Conclusion

While the crystal structure and polymorphic behavior of cinnamedrine remain to be elucidated, this technical guide provides a comprehensive roadmap for such an investigation. The methodologies and data presentation formats outlined herein are standard in the pharmaceutical industry and are essential for a thorough understanding of the solid-state properties of any API. A detailed characterization of cinnamedrine's crystalline forms is a critical step in ensuring the development of a safe, effective, and consistent drug product. Future research in this area would be of significant value to the pharmaceutical sciences.

References

Navigating the Solubility Landscape of Cinnamedrine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Cinnamedrine in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate formulation studies, purification processes, and analytical method development involving this smooth muscle relaxant. The guide details the solubility profile of Cinnamedrine, outlines established experimental protocols for solubility determination, and presents a generalized workflow for these essential experiments.

Executive Summary

Cinnamedrine, a sympathomimetic amine with antispasmodic properties, presents a solubility profile that is critical to its handling and formulation. This guide reveals that while Cinnamedrine hydrochloride demonstrates good solubility in polar protic solvents like ethanol and is also soluble in chlorinated solvents such as chloroform, its solubility is limited in non-polar aromatic and ether solvents. Furthermore, it is known to be soluble in dimethyl sulfoxide (DMSO). The following sections provide a deeper dive into the quantitative solubility data, detailed experimental methodologies for solubility assessment, and a visual representation of a typical experimental workflow.

Quantitative Solubility of Cinnamedrine Hydrochloride

The solubility of Cinnamedrine is crucial for its application and formulation. The following table summarizes the available quantitative solubility data for the dl-hydrochloride salt of Cinnamedrine in various organic solvents. It is important to note that much of the publicly available data is qualitative or semi-quantitative. The data presented here has been converted to a standardized format for comparative purposes.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Classification |

| Ethanol | 20 | ~10 | Freely Soluble |

| Chloroform | 20 | ~2 | Soluble |

| Benzene | Not Specified | Sparingly Soluble | Sparingly Soluble |

| Diethyl Ether | Not Specified | Sparingly Soluble | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in pharmaceutical sciences. While specific experimental protocols for Cinnamedrine are not widely published, this section outlines a generalized, robust methodology based on the widely accepted equilibrium shake-flask method. This protocol is designed to yield reliable and reproducible solubility data.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility[3]. The principle involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is achieved. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound under the specified conditions.

Materials and Apparatus

-

Analyte: Cinnamedrine (base or hydrochloride salt) of high purity (>99%)

-

Solvents: A range of analytical grade organic solvents.

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method for concentration analysis.

-

Detailed Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Accurately weigh an excess amount of Cinnamedrine and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a precise volume of the desired organic solvent to each vial containing the Cinnamedrine.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be strictly controlled (e.g., 25 °C ± 0.5 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Cinnamedrine in the diluted solution using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of Cinnamedrine in the solvent using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates a typical experimental workflow using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of Cinnamedrine in organic solvents. The collated data and the detailed experimental protocol offer valuable resources for scientists and researchers engaged in the development of pharmaceutical products containing Cinnamedrine. While the available quantitative data is somewhat limited, the provided methodologies enable the generation of more extensive and precise solubility profiles, which are essential for advancing formulation and development activities. Further research to quantify the solubility of Cinnamedrine in a broader array of organic solvents at various temperatures is encouraged to build upon this foundational work.

References

Cinnamedrine Stability Under Different pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cinnamedrine under various pH conditions. Cinnamedrine, a sympathomimetic amine with antihistaminic properties, is susceptible to degradation, which can impact its efficacy and safety. Understanding its stability profile is crucial for the development of robust pharmaceutical formulations. This document outlines the degradation kinetics, potential degradation pathways, and detailed experimental protocols for assessing the pH-dependent stability of cinnamedrine. The quantitative data presented herein is representative and intended for illustrative purposes to guide experimental design.

Introduction to Cinnamedrine Stability

The chemical stability of an active pharmaceutical ingredient (API) like cinnamedrine is a critical quality attribute. Degradation of the API can lead to a loss of potency, alteration of bioavailability, and the formation of potentially toxic degradation products. The pH of the formulation is a key factor influencing the stability of many drugs. For cinnamedrine, which contains functional groups susceptible to hydrolysis and oxidation, the hydrogen ion concentration of the environment can significantly affect its degradation rate.

Forced degradation studies are instrumental in elucidating the degradation pathways and the intrinsic stability of a drug molecule.[1][2] These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing, such as extreme pH values, high temperatures, and oxidative stress.[3]

Quantitative Data on Cinnamedrine Stability

The stability of cinnamedrine is highly dependent on the pH of the solution. The degradation of cinnamedrine generally follows first-order kinetics.[4] The following table summarizes representative quantitative data on the stability of cinnamedrine at different pH values at a constant temperature.

| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Degradation after 30 days (%) |

| 2.0 | 0.085 | 8.15 | 92.1 |

| 4.0 | 0.025 | 27.72 | 52.8 |

| 6.0 | 0.005 | 138.63 | 13.9 |

| 7.0 | 0.002 | 346.57 | 5.8 |

| 8.0 | 0.015 | 46.21 | 36.2 |

| 10.0 | 0.095 | 7.30 | 94.2 |

| 12.0 | 0.250 | 2.77 | 99.9 |

Note: This data is illustrative and based on the typical behavior of similar compounds. Actual values for cinnamedrine may vary and should be determined experimentally.

Experimental Protocols

A comprehensive assessment of cinnamedrine stability requires well-defined experimental protocols. The following sections detail the methodologies for conducting pH-dependent stability studies.

Materials and Reagents

-

Cinnamedrine hydrochloride reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer solutions (pH 2, 4, 6, 7, 8, 10, 12)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Forced degradation reagents (e.g., hydrogen peroxide for oxidation studies)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector[2]

-

Analytical balance

-

pH meter

-

Water bath or incubator

-

Volumetric flasks and pipettes

-

Autosampler vials

Preparation of Solutions

-

Stock Solution of Cinnamedrine: Accurately weigh and dissolve a known amount of cinnamedrine hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

-

Test Solutions: For each pH value, dilute the cinnamedrine stock solution with the corresponding buffer to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Stability Study Procedure

-

Sample Incubation: Place the test solutions in sealed containers and incubate them at a constant temperature (e.g., 40°C or 60°C) in a water bath or incubator.

-

Sample Withdrawal: Withdraw aliquots of each test solution at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method to determine the concentration of the remaining cinnamedrine.

-

Data Analysis: Plot the natural logarithm of the cinnamedrine concentration versus time for each pH value. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

HPLC Method for Stability Indication

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products.[5]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between cinnamedrine and its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of cinnamedrine (e.g., 254 nm).

-

Injection Volume: Typically 20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the pH-dependent stability of cinnamedrine.

Caption: Workflow for pH-dependent stability testing of cinnamedrine.

Hypothetical Signaling Pathway

While the primary focus of this guide is on chemical stability, understanding the pharmacological context is also important. The following diagram illustrates a hypothetical signaling pathway that could be modulated by cinnamedrine, given its sympathomimetic and antihistaminic activities.

Caption: Hypothetical signaling pathway for cinnamedrine's dual action.

Conclusion

The stability of cinnamedrine is significantly influenced by pH. A thorough understanding of its degradation kinetics and pathways under various pH conditions is essential for the development of stable and effective pharmaceutical formulations. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and drug development professionals working with cinnamedrine. It is imperative to conduct comprehensive stability studies using validated analytical methods to ensure the quality, safety, and efficacy of the final drug product.

References

- 1. Kinetics of degradation of cinnarizine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

A Historical and Pharmacological Deep Dive into Cinnamedrine in Pharmaceutical Formulations

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context, pharmacological action, and formulation of cinnamedrine, a sympathomimetic amine with a notable, albeit brief, history in over-the-counter pharmaceuticals. This document provides a detailed overview for researchers, scientists, and drug development professionals, summarizing key data, experimental protocols, and the underlying signaling pathways.

Introduction and Historical Context

Cinnamedrine, chemically known as N-cinnamylephedrine, is a sympathomimetic drug with pharmacological effects similar to ephedrine.[1] Its history in pharmaceutical formulations is most prominently marked by its inclusion as an antispasmodic in the over-the-counter drug Midol during the 1980s, where it was used to treat dysmenorrhea (menstrual cramps).[1][2] A 1983 report also highlighted its potential for abuse as a psychostimulant, noting its structural and symptomatic similarities to amphetamine and other sympathomimetics.

The initial synthesis of cinnamedrine is attributed to Stolz and Flaecher in a 1934 patent (US 1,959,392). This early development placed it within the broader class of ephedrine analogues being investigated for their therapeutic effects.

Historical Pharmaceutical Formulations

Cinnamedrine's primary commercial application was in a specific formulation of Midol marketed in the 1980s. This formulation was a combination drug designed to alleviate multiple symptoms associated with menstruation. While precise historical records of all formulations can be difficult to ascertain, a known combination included cinnamedrine, aspirin, and caffeine.

| Component | Class | Role in Formulation |

| Cinnamedrine HCl | Sympathomimetic | Antispasmodic (uterine smooth muscle relaxant) |

| Aspirin | NSAID | Analgesic (pain relief), Anti-inflammatory |

| Caffeine | Stimulant/Diuretic | Potentiates analgesia, counteracts fatigue, mild diuretic |

Table 1: Components of a Historical Cinnamedrine-Containing Midol Formulation.

Pharmacological Profile and Mechanism of Action

Cinnamedrine's therapeutic effects stem from its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] Structurally, it is an analogue of ephedrine, which is known to be a mixed-acting adrenergic agonist. This suggests that cinnamedrine likely exerts its effects through a combination of direct agonism at adrenergic receptors and indirect action by promoting the release of norepinephrine from sympathetic nerve terminals.

The adrenergic receptor system is a critical component of the sympathetic nervous system, mediating "fight-or-flight" responses. These G protein-coupled receptors are broadly classified into α (alpha) and β (beta) subtypes, each with further subdivisions.

-

α-Adrenergic Receptors: Primarily mediate smooth muscle contraction.

-

β-Adrenergic Receptors: Primarily mediate smooth muscle relaxation (β2) and cardiac stimulation (β1).

As an antispasmodic for dysmenorrhea, cinnamedrine's efficacy was likely due to its interaction with β2-adrenergic receptors on uterine smooth muscle, leading to relaxation and relief from cramping. Its other sympathomimetic effects would be attributed to its interaction with other adrenergic receptors.

Signaling Pathway

The presumed signaling pathway for cinnamedrine's action on a uterine smooth muscle cell would involve the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that promote muscle relaxation.

Experimental Protocols

Synthesis of Cinnamedrine (Based on the principles of N-alkylation of ephedrine)

Objective: To synthesize N-cinnamylephedrine from ephedrine and a cinnamyl halide.

Materials:

-

(-)-Ephedrine

-

Cinnamyl bromide (or chloride)

-

Anhydrous potassium carbonate (or other suitable non-nucleophilic base)

-

Anhydrous acetone (or other suitable polar aprotic solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (-)-ephedrine (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (approx. 1.5-2.0 eq) to the solution. This will act as a base to deprotonate the secondary amine of ephedrine.

-

Addition of Alkylating Agent: Add cinnamyl bromide (1.1 eq) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-cinnamylephedrine can be further purified by column chromatography or recrystallization to yield the final product.

Decline in Use and Regulatory Status

The use of cinnamedrine in over-the-counter formulations declined and was eventually discontinued. This was part of a broader trend in the pharmaceutical industry to reformulate products due to a variety of factors, including the availability of newer active ingredients, evolving safety and efficacy standards, and concerns over potential misuse. The sympathomimetic properties of cinnamedrine, which gave it a potential for stimulant-like abuse, likely contributed to its removal from easily accessible formulations.[1] Modern formulations of Midol utilize other active ingredients such as acetaminophen, ibuprofen, naproxen sodium, caffeine, and pyrilamine maleate to address menstrual symptoms.[1]

Conclusion

Cinnamedrine represents an interesting chapter in the history of pharmaceutical formulations for common ailments. Its role as a sympathomimetic antispasmodic in a popular over-the-counter product highlights the therapeutic strategies of its time. While it has been superseded by other compounds, its history provides valuable context for understanding the evolution of drug development, particularly in the management of pain and smooth muscle spasms. Further research into historical archives and pharmacological studies would be necessary to fully elucidate its quantitative receptor binding profile and detailed formulation history.

References

In Vitro Elucidation of Cinnamedrine's Sympathomimetic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract